molecular formula C25H26ClN5 B11318307 7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11318307
M. Wt: 432.0 g/mol
InChI Key: KRTMOAYDJYYCHQ-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core structure fused from pyrazole and pyrimidine rings. Key substituents include:

  • 3-Chlorophenyl group at position 2: Enhances lipophilicity and receptor binding.
  • 4-Benzylpiperazine moiety at position 7: Modulates interactions with neurotransmitter receptors (e.g., serotonin, dopamine).
  • Methyl groups at positions 3 and 5: Improve metabolic stability .

Properties

Molecular Formula

C25H26ClN5

Molecular Weight

432.0 g/mol

IUPAC Name

7-(4-benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H26ClN5/c1-18-15-23(30-13-11-29(12-14-30)17-20-7-4-3-5-8-20)31-25(27-18)19(2)24(28-31)21-9-6-10-22(26)16-21/h3-10,15-16H,11-14,17H2,1-2H3

InChI Key

KRTMOAYDJYYCHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the benzylpiperazine moiety: This can be done through a nucleophilic substitution reaction where benzylpiperazine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Unique Features of the Target Compound

The target compound distinguishes itself through:

3-Chlorophenyl vs. 4-Chlorophenyl Positioning : The meta-chloro configuration on the phenyl group may enhance steric interactions with hydrophobic receptor pockets compared to para-substituted analogs .

Benzylpiperazine Flexibility : The piperazine ring’s conformational flexibility improves binding to G-protein-coupled receptors (GPCRs) compared to rigid piperidine derivatives .

Dual Methylation : The 3,5-dimethyl groups on the pyrazolo[1,5-a]pyrimidine core balance lipophilicity and solubility, optimizing blood-brain barrier penetration .

Biological Activity

7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and synthesis methodologies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The structural formula is as follows:

C18H21ClN6\text{C}_{18}\text{H}_{21}\text{Cl}\text{N}_{6}

This structure allows for interactions with various biological targets, particularly in the central nervous system and oncology.

Biological Activity Overview

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have shown IC50 values ranging from 15.2 µM to over 200 µM against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Neurological Applications : Some derivatives have been identified as potential anxiolytics or antidepressants. They may act on neurotransmitter systems such as serotonin and dopamine .

The biological activity of 7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can be attributed to several mechanisms:

  • Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific kinases involved in cell signaling pathways related to cancer proliferation .
  • Receptor Modulation : The compound may interact with various receptors including dopamine and serotonin receptors, which contributes to its potential neuropharmacological effects .

Synthesis Methods

The synthesis of 7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves several steps:

  • Starting Materials : The synthesis typically begins with readily available pyrazole derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and cyclization processes to form the pyrazolo[1,5-a]pyrimidine scaffold.
  • Purification : The final product is purified using crystallization or chromatography techniques to ensure high purity suitable for biological testing.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study published in Chemistry & Biology demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited significant anticancer properties in vivo, leading to tumor regression in xenograft models .
  • Another investigation focused on the anti-inflammatory effects of these compounds revealed their ability to reduce edema in animal models by modulating inflammatory pathways .

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